Cas no 95828-47-0 ([8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)-)
![[8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)- structure](https://de.kuujia.com/scimg/cas/95828-47-0x500.png)
95828-47-0 structure
Produktname:[8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)-
[8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)-
- [8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'
- crisamicin A
- CRS-A
- 95828-47-0
- Q27282289
- (8,8'-BI-2H-FURO(3,2-B)NAPHTHO(2,3-D)PYRAN)-2,2',6,6',11,11'-HEXONE, 3,3',3A,3'A,5,5',11B,11'B-OCTAHYDRO-10,10'-DIHYDROXY-5,5'-DIMETHYL-, (3AS-(3A.ALPHA.,5.ALPHA.,8(3AR*,5R*,11BR*),11B.ALPHA.))-
- (8,8'-BI-2H-FURO(3,2-B)NAPHTHO(2,3-D)PYRAN)-2,2',6,6',11,11'-HEXONE, 3,3',3A,3'A,5,5',11B,11'B-OCTAHYDRO-10,10'-DIHYDROXY-5,5'-DIMETHYL-, (3AS,3'AS,5S,5'S,11BS,11'BS)-
- (8,8'-Bi-2H-furo(3,2-b)naphtho(2,3-d)pyran)-2,2',6,6'11,11'-hexone, 3,3',3a,3'a,5,5',11b,11'b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-, (3aS-(3aalpha,5alpha,8(3aR*,5R*,11bR*),11balpha))-
- KJ7654W82V
- (11S,15S,17S)-7-hydroxy-5-[(11S,15S,17S)-7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl]-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
- UNII-KJ7654W82V
-
- Inchi: InChI=1S/C32H22O12/c1-9-21-25(31-17(41-9)7-19(35)43-31)29(39)23-13(27(21)37)3-11(5-15(23)33)12-4-14-24(16(34)6-12)30(40)26-22(28(14)38)10(2)42-18-8-20(36)44-32(18)26/h3-6,9-10,17-18,31-34H,7-8H2,1-2H3/t9-,10-,17-,18-,31+,32+/m0/s1
- InChI-Schlüssel: IPAXVRZEFNMCLP-GJPLRXPFSA-N
- Lächelt: CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)C(OC8C7OC(=O)C8)C
Berechnete Eigenschaften
- Genaue Masse: 598.11112613g/mol
- Monoisotopenmasse: 598.11112613g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 1
- Komplexität: 1380
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 180Ų
- XLogP3: 1.7
[8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)- Verwandte Literatur
-
Jonathan Sperry,Jennifer S. Gibson,Jimmy J. P. Sejberg,Margaret A. Brimble Org. Biomol. Chem. 2008 6 4261
-
Mayurakhi Bhuyan,Gakul Baishya Org. Biomol. Chem. 2022 20 9172
-
K. R. Holman,A. M. Stanko,S. E. Reisman Chem. Soc. Rev. 2021 50 7891
-
4. Synthesis highlightsNadale K. Downer-Riley,Yvette A. Jackson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2009 105 167
-
Jonathan Sperry,Prabhakar Bachu,Margaret A. Brimble Nat. Prod. Rep. 2008 25 376
95828-47-0 ([8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)-) Verwandte Produkte
- 7415-78-3(Alkannin-beta-hydroxyisovalerate)
- 69091-17-4(Beta-Acetoxyisovalerylshikonin)
- 24502-78-1(Acetylshikonin)
- 24502-79-2(β,β-Dimethylacrylshikonin)
- 52438-12-7(Isobutylshikonin)
- 52934-83-5(Nanaomycin A)
- 54984-93-9(1,4-naphthalenedione, 2-[1-(acetyloxy)-4-methyl-3-pentenyl]-5,8-dihydroxy-)
- 52387-14-1(isovalerylshikonin)
- 1797355-79-3(Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate)
- 1710283-21-8(2-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylacetic acid)
Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
